4,5-Bis(4-chlorophenyl)-4h-1,2,4-triazole-3-thiol
Overview
Description
4,5-Bis(4-chlorophenyl)-4h-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of two 4-chlorophenyl groups attached to a triazole ring, which also contains a thiol group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-chlorophenyl)-4h-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to form the triazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(4-chlorophenyl)-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chlorophenyl groups.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4,5-Bis(4-chlorophenyl)-4h-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as antifungal and antibacterial agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4,5-Bis(4-chlorophenyl)-4h-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring can interact with biological receptors, affecting cellular pathways and processes. These interactions can lead to antimicrobial and antifungal effects, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Bis(4-methoxyphenyl)-4h-1,2,4-triazole-3-thiol
- 4,5-Bis(4-fluorophenyl)-4h-1,2,4-triazole-3-thiol
- 4,5-Bis(4-bromophenyl)-4h-1,2,4-triazole-3-thiol
Uniqueness
4,5-Bis(4-chlorophenyl)-4h-1,2,4-triazole-3-thiol is unique due to the presence of chlorophenyl groups, which can enhance its antimicrobial properties compared to other similar compounds. The specific arrangement of atoms in this compound allows for unique interactions with biological targets, making it a valuable subject for further research and development .
Properties
IUPAC Name |
3,4-bis(4-chlorophenyl)-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3S/c15-10-3-1-9(2-4-10)13-17-18-14(20)19(13)12-7-5-11(16)6-8-12/h1-8H,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHQEOHMRBILGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2C3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324144 | |
Record name | 3,4-bis(4-chlorophenyl)-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203518 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
31405-28-4 | |
Record name | 3,4-bis(4-chlorophenyl)-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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